erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside
Overview
Description
Erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside is a complex neolignan compound that consists of coniferyl and sinapyl alcohol moieties. It is a type of 8-O-4’ neolignan, which is a class of compounds known for their diverse biological activities and presence in various plant species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside involves the diastereoselective formation of the compound through the cross-coupling of coniferyl and sinapyl alcohols. The erythro and threo diastereomers are separated through acetonide derivatives, intermediates of the synthesis, and identified by means of nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and copper oxide (CuO) under microwave heating.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and other oxidized derivatives .
Scientific Research Applications
Erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside has several scientific research applications:
Mechanism of Action
The mechanism by which erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside exerts its effects involves its interaction with various molecular targets and pathways. For instance, similar compounds have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and subsequent chromatin condensation .
Comparison with Similar Compounds
Similar Compounds
- Guaiacylglycerol-8-O-4’-(coniferyl alcohol) ether (GGCE)
- Syringylglycerol-8-O-4’-(coniferyl alcohol) ether (SGCE)
- Syringylglycerol-8-O-4’-(sinapyl alcohol) ether (SGSE)
- Erythro-Guaiacylglycerol β-dihydroconiferyl ether
Uniqueness
Erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside is unique due to its specific diastereomeric form and the presence of both coniferyl and sinapyl alcohol moieties.
Properties
IUPAC Name |
2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O13/c1-35-17-11-15(6-7-16(17)31)25(40-27-24(34)23(33)22(32)20(12-29)39-27)21(13-30)38-26-18(36-2)9-14(5-4-8-28)10-19(26)37-3/h4-7,9-11,20-25,27-34H,8,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUKWANBFFNAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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